4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine
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Description
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, has been reported. The process involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with EtONa in EtOH at approximately 20°C for 2 hours . This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine is represented by the formula C7H9ClN2O3S. The molecular weight of the compound is 236.68 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed, the compound is likely to participate in reactions typical of pyrimidines. For example, pyrimidines can undergo nucleophilic aromatic substitution or palladium coupling reactions .Physical And Chemical Properties Analysis
The physical form of this compound is a white to off-white to yellow powder or crystals . The compound has a molecular weight of 236.68 g/mol and a density of 1.391 .Safety and Hazards
The safety data sheet for a similar compound, 2-Methylsulfonyl-4,6-dimethoxypyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Pyrimidines, including 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine, are important in various fields, including pharmaceuticals, due to their presence in biological systems and their wide range of uses . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.
properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c1-3-13-6-4-5(8)9-7(10-6)14(2,11)12/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIFVYOBZAKHIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570370 |
Source
|
Record name | 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142596-33-6 |
Source
|
Record name | 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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